molecular formula C10H12O2 B12066894 (2R)-2-[(4-methylphenoxy)methyl]oxirane

(2R)-2-[(4-methylphenoxy)methyl]oxirane

Cat. No.: B12066894
M. Wt: 164.20 g/mol
InChI Key: CUFXMPWHOWYNSO-JTQLQIEISA-N
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Description

(2R)-2-[(4-methylphenoxy)methyl]oxirane is an organic compound that belongs to the class of epoxides Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-[(4-methylphenoxy)methyl]oxirane typically involves the reaction of (4-methylphenoxy)methanol with an epoxidizing agent. One common method is the use of a base such as sodium hydroxide in the presence of an oxidizing agent like hydrogen peroxide. The reaction proceeds under mild conditions, usually at room temperature, to form the desired epoxide.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of catalysts, such as transition metal complexes, can further enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-[(4-methylphenoxy)methyl]oxirane undergoes various chemical reactions, including:

    Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.

    Reduction: Reduction of the epoxide can lead to the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide under basic or acidic conditions.

Major Products Formed

    Diols: Formed through oxidation.

    Alcohols: Formed through reduction.

    Substituted Epoxides: Formed through nucleophilic substitution.

Scientific Research Applications

(2R)-2-[(4-methylphenoxy)methyl]oxirane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of polymers and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of (2R)-2-[(4-methylphenoxy)methyl]oxirane involves the interaction of the epoxide ring with various molecular targets. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity allows it to interact with enzymes and other biological molecules, potentially leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2-[(4-nitrophenoxy)methyl]oxirane
  • (2R)-2-[(4-chlorophenoxy)methyl]oxirane
  • (2R)-2-[(4-methoxyphenoxy)methyl]oxirane

Uniqueness

(2R)-2-[(4-methylphenoxy)methyl]oxirane is unique due to the presence of the methyl group on the phenoxy moiety. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds. The methyl group can also affect the compound’s physical properties, such as solubility and boiling point.

Properties

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

(2R)-2-[(4-methylphenoxy)methyl]oxirane

InChI

InChI=1S/C10H12O2/c1-8-2-4-9(5-3-8)11-6-10-7-12-10/h2-5,10H,6-7H2,1H3/t10-/m0/s1

InChI Key

CUFXMPWHOWYNSO-JTQLQIEISA-N

Isomeric SMILES

CC1=CC=C(C=C1)OC[C@H]2CO2

Canonical SMILES

CC1=CC=C(C=C1)OCC2CO2

Origin of Product

United States

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